molecular formula C4H4ClN3O2 B1450985 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 25977-21-3

3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1450985
CAS RN: 25977-21-3
M. Wt: 161.55 g/mol
InChI Key: ZAHDMVGCVZWQOY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its appearance or state under standard conditions.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis methods for compounds containing the 1,2,4-oxadiazole moiety. Notable is the acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, facilitating a high-yield, convenient synthesis of 1,2,4-oxadiazole-3-carboxamide derivatives, crucial in pharmaceutical chemistry (Du et al., 2021). Similarly, the use of ultrasound-promoted synthesis techniques has shown promise, producing 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles more efficiently than traditional methods (Bretanha et al., 2011).

Chemical Properties and Synthon Utility

The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been extensively studied, revealing its versatility as a synthon for generating various 1,2,5-oxadiazole derivatives. This involves acylation, oxidation, and reactions with N- and S-nucleophilic reagents, offering a plethora of chemical transformation possibilities (Stepanov et al., 2019).

Biological Activities and Applications

1,2,4-oxadiazole derivatives showcase a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antifungal properties, among others. They serve as critical components in the development of various pharmaceuticals and agrochemical products (Shah, 2012). Further, the therapeutic potential of compounds containing the oxadiazole moiety is substantial, with diverse pharmacological activities like antibacterial, antitumor, anti-viral, and antioxidant effects reported in the literature (Siwach & Verma, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)10-8-2/h1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDMVGCVZWQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657639
Record name 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide

CAS RN

25977-21-3
Record name 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25977-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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